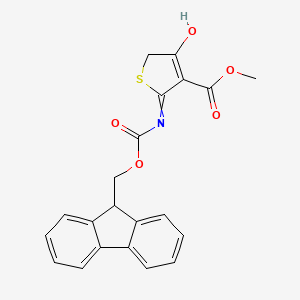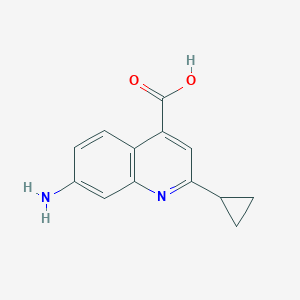
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H22N2 It is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an aniline moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-(1-Isopropylpiperidin-4-yl)aniline with appropriate reagents to introduce the trifluoromethyl group. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: Using a nucleophilic substitution reaction where the aniline derivative reacts with a trifluoromethylating agent.
Catalytic Hydrogenation: Employing catalytic hydrogenation to reduce intermediate compounds to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Isopropylpiperidin-4-yl)aniline: A closely related compound with similar structural features.
3-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aniline moiety.
Uniqueness
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is unique due to the combination of the piperidine ring, isopropyl group, and trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21F3N2O |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2O/c1-10(2)20-7-5-12(6-8-20)21-14-4-3-11(19)9-13(14)15(16,17)18/h3-4,9-10,12H,5-8,19H2,1-2H3 |
InChI Key |
CZWACWHFMPSVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















